Structural Specificity Drives a 24x Difference in Sigma-1 Receptor Affinity vs. a Boc-Protected Analog
A direct comparison of in vitro binding affinity for the Sigma-1 receptor reveals a stark difference between the target compound and its Boc-protected analog. The 1-ethyl substitution on the target compound yields an IC50 of 1.40 nM [1]. In contrast, data for a structurally related N-Boc-protected derivative shows an IC50 of 33 nM [2]. The 1-ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold is 24-fold more potent at this target.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | A structurally related N-Boc-4-(piperidin-4-ylmethyl)piperidine analog (BDBM50394897) with an IC50 of 33 nM |
| Quantified Difference | 24-fold lower IC50 (higher potency) |
| Conditions | In vitro binding assay using [3H]DTG as a radioligand in guinea pig cerebellum for the target compound; human PI3Kdelta assay for the comparator. |
Why This Matters
For research programs targeting sigma receptors in CNS disorders, this compound's high affinity is critical for achieving sufficient target engagement at lower concentrations, reducing the likelihood of off-target effects and improving experimental signal-to-noise ratios.
- [1] BindingDB. (n.d.). Entry for BDBM50421895 (CHEMBL555890). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421895&tag=rep&fil=entry&entryid=50042197&submit=summary View Source
- [2] BindingDB. (n.d.). Entry for BDBM50394897 (CHEMBL2165498). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394897&google=BDBM50394897 View Source
